Cas no 1274-01-7 (Ferrocene, 1,1'-bis(1-oxopropyl)-)

Ferrocene, 1,1'-bis(1-oxopropyl)- structure
1274-01-7 structure
Produktname:Ferrocene, 1,1'-bis(1-oxopropyl)-
CAS-Nr.:1274-01-7
MF:C16H10FeO2
MW:290.094405651093
CID:5686816

Ferrocene, 1,1'-bis(1-oxopropyl)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Propanone, 1,1'-(1,1'-ferrocenediyl)di- (8CI)
    • 1-Propanone, 1-(cyclopentadienyl)-, iron deriv. (6CI,7CI)
    • 1,1'-Bis(1-oxopropyl)ferrocene
    • 1,1'-Dipropanoylferrocene
    • 1,1'-Dipropionylferrocene
    • Ferrocene, 1,1'-bis(1-oxopropyl)-
    • Inchi: 1S/2C8H5O.Fe/c2*1-2-8(9)7-5-3-4-6-7;/h2*2H2,1H3;/q;;+2
    • InChI-Schlüssel: OIIUANJPPXJJRW-UHFFFAOYSA-N
    • Lächelt: C(C12C3=C4C5=C1[Fe+2]16782345C2C1=C6C7(C(=O)CC)C8=2)(=O)CC

Ferrocene, 1,1'-bis(1-oxopropyl)- Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1R:PCl3, S:CH2Cl2, 1 h, rt
1.2R:AlCl3, 1 h, rt
Referenz
Acylation of ferrocene: a new approach
By Vukicevic, Mirjana D. et al, Tetrahedron, 2002, 58(44), 9001-9006

Synthetic Routes 2

Reaktionsbedingungen
1.1C:AlCl3, S:CHCl3, 30 min, 4-6°C; 1 h, 40°C
Referenz
Synthesis, characterization and antioxidant activity of ferrocenylhydrazones
By Zhang, Jian and Liu, Ruidong, Journal of the Chemical Society of Pakistan, 2011, 33(3), 356-359

Synthetic Routes 3

Reaktionsbedingungen
1.1C:AlCl3, S:CHCl3, 30 min, 4-6°C; 1 h, 40°C; cooled
1.2R:H2O, cooled
Referenz
1,1'-Bis[1-(hydroxyimino)alkyl]ferrocenes and their antioxidant activity
By Zhang, Jian, Journal of Chemical Research, 2010, 34(2), 68-70

Synthetic Routes 4

Reaktionsbedingungen
1.1R:F3CCO2H, S:PhCl, 15 h, 132°C
Referenz
Transannular Addition of Phenols to 1,1'-Dialkynylferrocenes: Unanticipated Formation of Phenoxy[4]ferrocenophanedienes
By Ma, Jingxiang et al, Chemistry - A European Journal, 2010, 1859-1870, S1859/1-S1859/10

Synthetic Routes 5

Reaktionsbedingungen
1.1R:AlCl3, S:CH2Cl2
1.2
Referenz
Asymmetric synthesis of novel ferrocenyl ligands with planar and central chirality and their application to Pd-catalyzed allylic substitutions
By Enders, Dieter et al, European Journal of Organic Chemistry, 2000, (20), 3399-3426

Synthetic Routes 6

Reaktionsbedingungen
1.1R:AlCl3, S:CH2Cl2
Referenz
A convenient synthesis of E-alkenylferrocenes
By Jary, W. G. et al, Journal of Organometallic Chemistry, 2001, 629(1-2), 208-212

Ferrocene, 1,1'-bis(1-oxopropyl)- Raw materials

Ferrocene, 1,1'-bis(1-oxopropyl)- Preparation Products

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